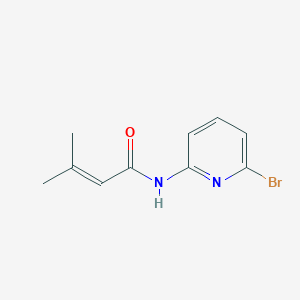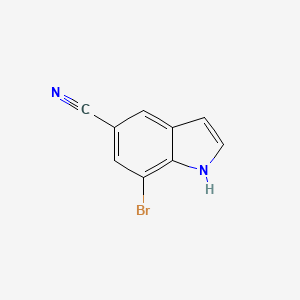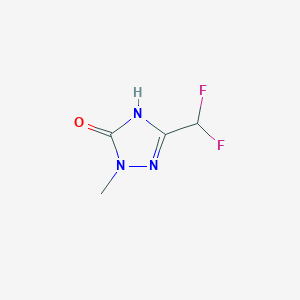
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of amides This compound features a 3-methyl-but-2-enoic acid moiety linked to a 6-bromo-pyridin-2-yl group through an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-Methyl-but-2-enoic acid and 6-bromo-pyridin-2-amine.
Amide Bond Formation: The carboxylic acid group of 3-Methyl-but-2-enoic acid reacts with the amine group of 6-bromo-pyridin-2-amine to form the amide bond. This reaction is often facilitated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, under mild heating and inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-but-2-enoic acid (6-chloro-pyridin-2-yl)-amide: Similar structure but with a chlorine atom instead of bromine.
3-Methyl-but-2-enoic acid (6-fluoro-pyridin-2-yl)-amide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H11BrN2O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H,12,13,14) |
Clé InChI |
FOBIEIQCPASWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=NC(=CC=C1)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Diazabicyclo[3.2.2]nonan-7-one](/img/structure/B8581980.png)



![2-Bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8582005.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B8582034.png)


